molecular formula C20H22N6O2 B2617895 3-((1-(pyrazine-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034437-03-9

3-((1-(pyrazine-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2617895
CAS No.: 2034437-03-9
M. Wt: 378.436
InChI Key: FEIRWFFNLVNNPS-UHFFFAOYSA-N
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Description

3-((1-(pyrazine-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound shares structural similarities with a group of novel derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which have been synthesized and evaluated as antimicrobial agents. These compounds were obtained through spectroscopic analyses and characterized by their CN functional groups in IR and 13C NMR spectra, showcasing their potential in the field of antimicrobial research (Al‐Azmi & Mahmoud, 2020).

Heterocyclic Chemistry Innovations

Further research into the chemical domain of triazoles, such as the study on the synthesis of novel pyrazolyl-s-triazine derivatives, highlights the versatility of these compounds. The molecular structures of these derivatives, optimized using DFT/B3LYP methods and confirmed by X-ray single crystal diffraction, underline the intricate chemistry involved in their synthesis and the potential for broad applications in molecular design and pharmacology (Sharma et al., 2017).

Fluorescent Properties and Synthesis Methods

Another aspect of scientific research applications is evident in the study of ketone derivatives of propargylamines, which serve as synthetic equivalents for conjugated 2,4,1-enynones. These compounds, through interactions with arylhydrazines, yield products with notable fluorescent abilities, which could have implications for chemical sensors, molecular probes, and imaging technologies (Odin et al., 2022).

Biofilm and Enzyme Inhibitory Activities

Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has revealed potent bacterial biofilm and MurB enzyme inhibitory activities. These findings suggest potential applications in combating bacterial resistance and targeting specific bacterial enzymes, contributing to the development of new antibacterial strategies (Mekky & Sanad, 2020).

Properties

IUPAC Name

4-(2-methylphenyl)-3-[[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-14-4-2-3-5-17(14)26-18(23-24-20(26)28)12-15-6-10-25(11-7-15)19(27)16-13-21-8-9-22-16/h2-5,8-9,13,15H,6-7,10-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIRWFFNLVNNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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